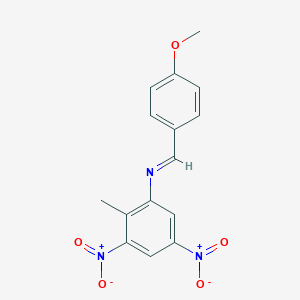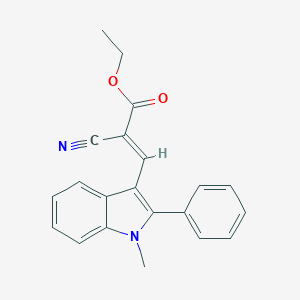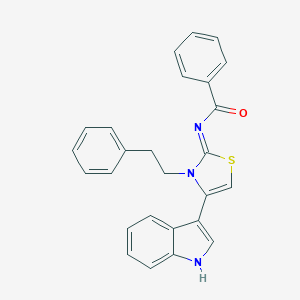![molecular formula C11H15N3O2S3 B427416 [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate CAS No. 353253-47-1](/img/structure/B427416.png)
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate is a complex organic compound featuring a thiazole ring, a morpholine ring, and a carbodithioate group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3-thiazole-2-carbonyl chloride with morpholine-4-carbodithioic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioate group can be reduced to thiols or disulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and substituted thiazole derivatives .
Applications De Recherche Scientifique
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of [2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or block receptor sites, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
[2-[(5-Methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate is unique due to its combination of a thiazole ring, morpholine ring, and carbodithioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
353253-47-1 |
|---|---|
Formule moléculaire |
C11H15N3O2S3 |
Poids moléculaire |
317.5g/mol |
Nom IUPAC |
[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C11H15N3O2S3/c1-8-6-12-10(19-8)13-9(15)7-18-11(17)14-2-4-16-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15) |
Clé InChI |
COFNUNIYJONEPW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)CSC(=S)N2CCOCC2 |
SMILES canonique |
CC1=CN=C(S1)NC(=O)CSC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-bromo-2-[(5-bromo-2-thienyl)carbonyl]-1-benzofuran-3-yl}-2-(1-piperidinyl)acetamide](/img/structure/B427333.png)
![1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone](/img/structure/B427334.png)
![1-[8b-hydroxy-2-(2-propan-2-ylidenehydrazinyl)-3aH-[1,3]thiazolo[5,4-b]indol-4-yl]ethanone](/img/structure/B427335.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-anthracen-9-ylmethylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B427336.png)

![2-[2-[(2,4,6-Trimethylphenyl)carbamoyl]pyrrolidin-1-yl]ethyl 3-nitrobenzoate](/img/structure/B427339.png)


![N-(4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427345.png)
![3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-(4-bromobenzylidene)propanohydrazide](/img/structure/B427347.png)

![2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B427351.png)
![4-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B427355.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
